molecular formula C30H39N5O9 B12396463 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B12396463
M. Wt: 613.7 g/mol
InChI Key: NNGFVQWESFKLFH-BTGSAOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound, commonly referred to as Suc-LLVY-AMC (IUPAC name provided in the question), is a fluorogenic peptide substrate widely used to measure chymotrypsin-like proteasomal activity . Its structure includes:

  • A 4-methyl-2-oxochromen-7-yl group (coumarin derivative) linked to an AMC (7-amino-4-methylcoumarin) fluorophore.
  • A peptide backbone with multiple amide bonds and stereospecific (2S) configurations.
  • A terminal 4-oxobutanoic acid group.

Function: Upon proteasomal cleavage at the Leu-Leu-Val-Tyr (LLVY) sequence, the AMC fluorophore is released, enabling fluorescence-based quantification of proteasome activity. It is critical for differentiating proteasomal activity from other proteases (e.g., using MG-132 as a proteasome inhibitor) .

Properties

Molecular Formula

C30H39N5O9

Molecular Weight

613.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1

InChI Key

NNGFVQWESFKLFH-BTGSAOCRSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

Biological Activity

The compound 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid, hereafter referred to as Compound 1, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Compound 1 is a complex synthetic organic molecule characterized by multiple chiral centers and functional groups that contribute to its biological properties. The presence of a chromenone moiety is particularly noteworthy, as it is often associated with various pharmacological activities.

Antioxidant Activity

Recent studies have demonstrated that Compound 1 exhibits significant antioxidant activity , acting as a radical scavenger against DPPH- and HO- radicals. This property is crucial for mitigating oxidative stress in biological systems, which is often implicated in cancer progression and other diseases .

Cell Line Studies

The cytotoxic effects of Compound 1 have been evaluated against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells. Results indicated that Compound 1 possesses high activity against these cell lines, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Activity
PC-315High
HT-2912High

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, although further mechanistic studies are required to elucidate the precise pathways involved.

Antimicrobial Activity

Compound 1 has also been investigated for its antimicrobial properties . A study on amide derivatives synthesized from related compounds showed potent antifungal and antibacterial activities. For instance, derivatives demonstrated significant inhibition against Aspergillus fumigatus (96.5% inhibition) and Helminthosporium sativum (93.7% inhibition) .

MicroorganismInhibition (%)
Aspergillus fumigatus96.5
Helminthosporium sativum93.7
Bacillus subtilis37.6
Pseudomonas aeruginosa33.2

These findings indicate that Compound 1 may serve as a lead compound for developing new antimicrobial agents.

Binding Affinity Studies

The binding interactions of Compound 1 with biological macromolecules have been explored using molecular docking techniques. It was found to bind effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy in vivo . The binding affinity was quantitatively assessed using spectrofluorimetry, revealing strong interactions that could be leveraged for drug design.

Comparison with Similar Compounds

Research Implications

  • Suc-LLVY-AMC is indispensable in proteasome research , particularly for studying drug resistance in cancer cells (e.g., P-gp-positive L1210 cells) .
  • Structural analogs like benzyl carbamates and hexahydropyrimidines highlight the diversity of peptide-derived compounds in targeting enzymes for therapeutic purposes.

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